molecular formula C9H10O3 B146543 3-Methoxy-4-methylbenzoic acid CAS No. 7151-68-0

3-Methoxy-4-methylbenzoic acid

Cat. No.: B146543
CAS No.: 7151-68-0
M. Wt: 166.17 g/mol
InChI Key: CEAVPXDEPGAVDA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzoic acid, also known as 3-Methoxy-p-toluic acid or 4-Methyl-m-anisic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 4-Methylbenzoic acid
  • 3-Methoxy-2-methylbenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 3-Methoxy-4-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which significantly influences its chemical properties and reactivity. Compared to 3-Methoxybenzoic acid and 4-Methylbenzoic acid, the dual substitution pattern in this compound provides distinct steric and electronic effects, making it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

3-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAVPXDEPGAVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221742
Record name 4-Methyl-m-anisic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-68-0
Record name 3-Methoxy-4-methylbenzoic acid
Source CAS Common Chemistry
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Record name 4-Methyl-m-anisic acid
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Record name 7151-68-0
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Record name 4-Methyl-m-anisic acid
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Record name 4-methyl-m-anisic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 3-Methoxy-4-methylbenzoic acid in Crataegus pinnatifida Bge. leaves?

A: The isolation of this compound from Crataegus pinnatifida Bge. leaves is significant because it represents the first time this compound has been found in the Crataegus genus []. This finding contributes to the understanding of the phytochemical diversity within this genus and could potentially lead to the discovery of new bioactive compounds.

Q2: What methods were used to isolate and identify this compound in the study?

A: Researchers employed a combination of chromatographic techniques to isolate this compound from the leaves of Crataegus pinnatifida Bge. This included silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and semi-preparative HPLC []. The structure of the isolated compound was then elucidated using physicochemical constants and spectroscopic analysis [].

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